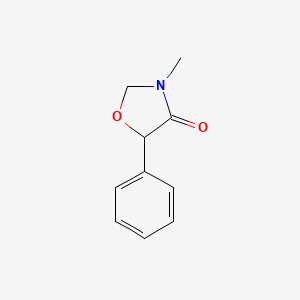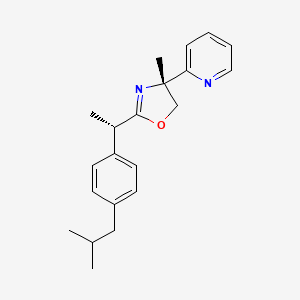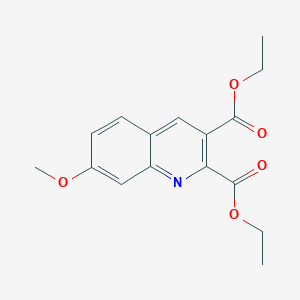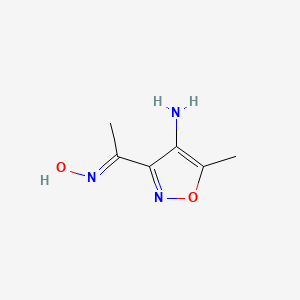
N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that features a combination of isoquinoline, sulfonamide, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Derivative: Starting with isoquinoline, the 5-position is functionalized with a sulfonamide group through sulfonation and subsequent amide formation.
Introduction of Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene-3-yl group to the ethyl chain.
Aminoethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent reaction condition controls.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions might include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide would depend on its specific application. For instance, in a biological context, it might interact with cellular receptors or enzymes, modulating their activity through binding interactions. The isoquinoline and thiophene moieties could play a role in these interactions, potentially affecting signal transduction pathways or enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide
- N-(2-Aminoethyl)-N-(2-(furan-3-yl)ethyl)isoquinoline-5-sulfonamide
- N-(2-Aminoethyl)-N-(2-(pyridin-3-yl)ethyl)isoquinoline-5-sulfonamide
Uniqueness
N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide is unique due to the specific positioning of the thiophene ring and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
651307-19-6 |
|---|---|
Fórmula molecular |
C17H19N3O2S2 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-N-(2-thiophen-3-ylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C17H19N3O2S2/c18-7-10-20(9-5-14-6-11-23-13-14)24(21,22)17-3-1-2-15-12-19-8-4-16(15)17/h1-4,6,8,11-13H,5,7,9-10,18H2 |
Clave InChI |
YBFZYAFXZCUEBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CSC=C3)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)











![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)

